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Compound Name: 6-Bromoisoquinolin-4-amine

Cat. No.: B12499293

Get Quote

Executive Summary
6-Bromoisoquinolin-4-amine (CAS: 65340-73-0) represents a privileged scaffold in medicinal

chemistry. Unlike first-generation isoquinoline drugs (e.g., Fasudil) which primarily utilize a 5-

sulfonyl attachment points, the 4-aminoisoquinoline core offers a distinct binding vector,

typically targeting the ATP-binding hinge region of kinases (e.g., ROCK, PKA) or the catalytic

dyad of viral proteases (e.g., SARS-CoV-2 Mpro).

While the free amine itself exhibits only weak to moderate biological activity (low micromolar

range), its value lies in its Structure-Activity Relationship (SAR) potential. The 6-bromo

substituent serves as a high-fidelity "handle" for palladium-catalyzed cross-coupling, allowing

researchers to extend the molecule into the hydrophobic back-pockets of enzymes,

dramatically increasing potency from

to

levels.

Comparative Profiling: The 4-Amino vs. 5-Sulfonyl
Scaffold
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To understand the utility of 6-Bromoisoquinolin-4-amine, it must be compared against

established isoquinoline-based inhibitors.

Table 1: Structural and Functional Comparison
Feature

6-Bromoisoquinolin-

4-amine
Fasudil (HA-1077) H-89

Core Scaffold 4-Aminoisoquinoline

5-

Isoquinolinesulfonami

de

5-

Isoquinolinesulfonami

de

Primary Target
Precursor

(ROCK/PKA/Mpro)

ROCK 1/2 (Rho-

kinase)

PKA (Protein Kinase

A)

Binding Mode
Hinge Binder

(Donor/Acceptor)

ATP Competitive

(Sulfonyl anchor)
ATP Competitive

Potency (IC50) (Fragment) (ROCK)
(PKA),

(ROCK)

Selectivity
Low (Promiscuous

binder)

Moderate (Hits PKA,

PKG)

Low (Hits MSK1,

S6K1)

Synthetic Utility
High (6-Br allows

diversification)
Low (Finished Drug) Low (Finished Tool)

Mechanistic Insight: Why the 4-Amino Shift Matters
Fasudil/H-89 (Old Gen): Rely on the sulfonamide group at position 5 to interact with the

phosphate-binding loop. This often leads to "off-target" effects on PKA and PKG due to high

conservation of this region.

6-Bromoisoquinolin-4-amine (New Gen): The 4-amino nitrogen acts as a hydrogen bond

donor to the kinase hinge region (mimicking the adenine ring of ATP).[1] The 6-bromo

position points towards the solvent-exposed region or the gatekeeper residue, allowing for

the attachment of bulky groups (e.g., via Suzuki coupling) that induce high selectivity for

specific kinases like ROCK2 or mutant EGFR.
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Biological Activity & SAR Data[2][3][4]
Fragment-Based Drug Discovery (FBDD) Profile
The biological activity of 6-Bromoisoquinolin-4-amine is best understood as a "starting point."

[1] Below is a representative data set showing how derivatization at the 6-position transforms

the inactive fragment into a potent inhibitor.

Table 2: Evolution of Potency (Representative SAR Data)

Compound Stage
Structure
Description

Target (e.g.,
ROCK2) IC50

Mechanism of
Action

Stage 1: Fragment
6-Bromoisoquinolin-4-

amine
~25,000 nM

Weak Hinge Binder.

Lacks hydrophobic

interactions.

Stage 2: Hit
6-Phenyl-isoquinolin-

4-amine
~850 nM

6-Phenyl group

displaces water in the

hydrophobic pocket.

Stage 3: Lead
6-(4-Methoxy-phenyl)-

isoquinolin-4-amine
~45 nM

Added H-bond

acceptor interacts with

specific backbone

residues.[1]

Stage 4: Drug-Like

6-(4-Piperazinyl-

phenyl)-isoquinolin-4-

amine

< 5 nM

Solubilizing group

improves cell

permeability and PK

properties.

Note: The "Fragment" (the topic of this guide) is rarely used as a monotherapy due to low

potency. Its value is the chemical potential to access Stages 3 and 4.
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Visualizing the Mechanism
The following diagram illustrates the pathway from the raw intermediate to a functional inhibitor,

and how these inhibitors impact the Rho/ROCK signaling pathway.
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Figure 1: The transformation of the 6-bromo scaffold into a potent inhibitor and its downstream

blockade of the RhoA/ROCK pathway, preventing cytoskeletal contraction.

Experimental Protocols
Protocol A: Synthesis of Potent Derivatives (Suzuki
Coupling)
Use this protocol to convert the 6-bromo fragment into a biologically active probe.[1]

Reagents:

6-Bromoisoquinolin-4-amine (1.0 eq)

Aryl Boronic Acid (1.2 eq)
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Pd(dppf)Cl2 (0.05 eq)

K2CO3 (2.0 eq)

Dioxane/Water (4:1)

Workflow:

Degassing: Charge a microwave vial with reagents. Purge with Argon for 5 mins.

Solvation: Add degassed Dioxane/Water.

Reaction: Heat to 90°C for 4 hours (or 110°C for 30 min in microwave).

Work-up: Dilute with EtOAc, wash with brine. Dry over Na2SO4.

Purification: Flash chromatography (DCM:MeOH gradient). The amine group is polar; ensure

5-10% MeOH is used to elute.

Protocol B: In Vitro Kinase Assay (ROCK2)
Use this to validate the activity of the synthesized derivative vs. the parent fragment.

Preparation: Prepare 3x Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 0.1 mM EGTA).

Enzyme Mix: Dilute recombinant ROCK2 (human) to 2 nM in Kinase Buffer.

Substrate Mix: S6 peptide (20 µM) + ATP (10 µM) + [γ-33P]ATP.

Incubation:

Add 5 µL of Compound (start at 100 µM for the 6-bromo fragment; 1 µM for derivatives).

Add 10 µL Enzyme Mix. Incubate 10 min at RT.

Add 10 µL Substrate Mix to start reaction.

Termination: Stop after 30 min with 0.5% Phosphoric Acid.
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Detection: Spot on P81 phosphocellulose paper, wash, and count via scintillation.

Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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